molecular formula C9H12N2O3 B13915604 2-Methoxy-N,N-dimethyl-4-nitroaniline

2-Methoxy-N,N-dimethyl-4-nitroaniline

Cat. No.: B13915604
M. Wt: 196.20 g/mol
InChI Key: YDODYNVOKLHYNP-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethyl-4-nitroaniline is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-N,N-dimethyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-N,N-dimethyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-methoxy-N,N-dimethyl-4-nitroaniline

InChI

InChI=1S/C9H12N2O3/c1-10(2)8-5-4-7(11(12)13)6-9(8)14-3/h4-6H,1-3H3

InChI Key

YDODYNVOKLHYNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Foundational & Exploratory

Technical Comparison: 2-Methoxy-4-nitroaniline vs. 2-Methoxy-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Methoxy-4-nitroaniline (MNA) and its tertiary amine derivative, 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) .[1]

Content Type: Technical Guide & Whitepaper Audience: Organic Chemists, Medicinal Chemists, Materials Scientists[1]

Executive Summary: The Planar vs. Twisted Paradigm

The structural divergence between 2-Methoxy-4-nitroaniline (MNA) and 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) is not merely a substitution of hydrogen for methyl groups; it represents a fundamental shift in molecular geometry and electronic conjugation.[1]

  • MNA (Primary Amine): Adopts a planar conformation stabilized by intramolecular hydrogen bonding.[1] This maximizes orbital overlap, creating a strong "push-pull" electronic system ideal for nonlinear optical (NLO) applications and azo-dye synthesis.[1]

  • MDMNA (Tertiary Amine): Suffers from Steric Inhibition of Resonance .[1][2][3] The steric clash between the bulky ortho-methoxy group and the N,N-dimethyl groups forces the amine nitrogen to twist out of the aromatic plane.[1] This decouples the lone pair from the π-system, significantly altering its spectroscopic, physical, and biological properties.[1]

Molecular Architecture & Electronic Properties[1]

Structural Analysis

The core difference lies in the interaction between the C2-methoxy substituent and the C1-amine functionality.[1]

Feature2-Methoxy-4-nitroaniline (MNA)2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA)
CAS Number 97-52-990437-76-6
Hybridization (N-amine)

(Planar)

character increased (Pyramidalized)
Conformation Planar: Intramolecular H-bond (NH...OMe) locks the ring.[1]Twisted: Steric repulsion between OMe and NMe

prevents planarity.[1]
H-Bonding Donor (NH

) and Acceptor (NO

, OMe).[1][4]
Acceptor only (NO

, OMe, NMe

). No Donor.[1]
Dipole Moment High (Strong conjugation).Reduced (Vector cancellation due to twist).
Visualization of Steric Inhibition

The following diagram illustrates the electronic and steric pathways distinguishing the two compounds.

G cluster_0 2-Methoxy-4-nitroaniline (MNA) cluster_1 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) MNA_Struct Planar Geometry (sp2 Nitrogen) H_Bond Intramolecular H-Bond (NH...OMe) MNA_Struct->H_Bond Stabilizes Resonance Full Through-Conjugation (Push-Pull System) H_Bond->Resonance Enables Decoupling Steric Inhibition of Resonance Resonance->Decoupling Methylation Transition MDMNA_Struct Twisted Geometry (Steric Clash) Sterics Me (Amino) vs Me (Methoxy) Repulsion MDMNA_Struct->Sterics Caused by Sterics->Decoupling Results in

Caption: Transition from planar resonance stabilization in MNA to steric decoupling in MDMNA.

Physicochemical & Spectroscopic Profiles

UV-Vis Spectroscopy (The "Blue Shift" Effect)

Typically, methylating an aniline red-shifts the absorption (bathochromic shift) due to the inductive (+I) effect of the methyl groups.[1] However, in MDMNA, the ortho-effect reverses this trend .[1]

  • MNA:

    
     nm.[1] The planar structure allows full charge transfer (CT) from the amine donor to the nitro acceptor.[1]
    
  • MDMNA:

    
     undergoes a Hypsochromic Shift (Blue Shift)  and reduction in extinction coefficient (
    
    
    
    ).[1] The twist breaks the conjugation pathway, raising the energy of the
    
    
    transition.[1]
Solubility & Melting Point[1]
  • Melting Point: MNA melts at 140–142 °C .[1][5] The crystal lattice is reinforced by strong intermolecular hydrogen bond networks.[1] MDMNA lacks these H-bonds and typically exhibits a lower melting point (often <100 °C for similar derivatives), making it more soluble in non-polar organic solvents.[1]

  • Solubility:

    • MNA: Soluble in polar aprotic solvents (DMSO, DMF); limited solubility in non-polar solvents.[1]

    • MDMNA: Enhanced lipophilicity (LogP increases).[1] Highly soluble in DCM, EtOAc, and Toluene.

Synthetic Pathways[1]

Synthesis of MDMNA from MNA

Direct methylation of MNA is the standard route.[1] Care must be taken to avoid O-methylation of the nitro group (rare) or quaternary ammonium salt formation.[1]

Protocol: Reductive Methylation (Eschweiler-Clarke variant) or Alkylation [1]

Method A: Base-Promoted Alkylation (Standard) [1]

  • Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Methyl Iodide (MeI) (2.5 eq), Potassium Carbonate (

    
    ) (3.0 eq).
    
  • Solvent: DMF or Acetonitrile.[1]

  • Procedure:

    • Dissolve MNA in DMF.[1]

    • Add

      
       and stir for 15 min to deprotonate.
      
    • Add MeI dropwise at 0 °C (exothermic).

    • Heat to 60–80 °C for 4–6 hours. Monitor by TLC (MNA is more polar than MDMNA).[1]

    • Workup: Pour into ice water. The product (MDMNA) usually precipitates as a yellow/brown solid or oil.[1] Extract with EtOAc if necessary.[1][6]

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).[1]

Method B: Reductive Amination (Alternative)

  • Use Paraformaldehyde and

    
     in Acetic Acid to avoid over-alkylation to the quaternary salt.[1]
    

Biological & Pharmaceutical Implications[1][7][8]

Mutagenicity (Ames Test)

Both compounds are structurally alerted for genotoxicity (Nitroaniline class), but their metabolic activation pathways differ.[1]

  • MNA: A direct-acting mutagen in Salmonella typhimurium (TA98/TA100) with S9 activation.[1] It requires N-hydroxylation by CYP450 (specifically CYP1A2) to form the reactive nitrenium ion.[1]

  • MDMNA: Generally requires N-demethylation before it can be activated to the hydroxylamine.[1] The steric bulk around the nitrogen can inhibit the specific CYP450 enzymes responsible for this demethylation, potentially altering its potency compared to the primary amine.[1] However, N,N-dimethylanilines are often potent mutagens due to the formation of formaldehyde during demethylation and subsequent DNA adduct formation.[1]

Drug Development Context
  • MNA is a common fragment in azo dyes (Pigment Yellow 74) and some older antimicrobial agents.[1]

  • MDMNA is less common in final drugs due to metabolic instability (rapid demethylation) but serves as a valuable probe for Structure-Activity Relationship (SAR) studies to test the necessity of H-bond donation in a binding pocket.[1]

References

  • Crystal Structure & Geometry: Mehdi, S. (1992).[1][5] "Structure of 2-methoxy-4-nitroaniline". Acta Crystallographica Section C, 48(4), 749–751.[1][5] Link[1]

  • Steric Inhibition of Resonance: Wepster, B. M. (1953).[1] "Steric Effects on Mesomerism". Progress in Stereochemistry. (Foundational text on ortho-substituted anilines).

  • Solubility Data: Bao, Y., et al. (2020).[1][5][7] "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents". Journal of Chemical & Engineering Data, 65(2), 757–765. Link[1]

  • Mutagenicity Profiles: NTP Technical Report on 2-Methoxy-4-nitroaniline (2020). National Toxicology Program.[1][8] Link[1]

  • General Reactivity: "N,N-Dimethyl-4-nitroaniline properties". PubChem Compound Summary. Link[1]

Sources

Methodological & Application

Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for the Purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount in drug development and chemical research. 2-Methoxy-N,N-dimethyl-4-nitroaniline is a substituted nitroaromatic compound whose purification is critical for subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The success of this technique hinges on the judicious selection of an appropriate solvent or solvent system. This application note provides a comprehensive guide for researchers and scientists to systematically evaluate and select an optimal recrystallization solvent for 2-Methoxy-N,N-dimethyl-4-nitroaniline. It combines theoretical principles with detailed, field-proven laboratory protocols, troubleshooting advice, and safety considerations.

Introduction to the Analyte: 2-Methoxy-N,N-dimethyl-4-nitroaniline

Understanding the physicochemical properties of the target compound is the cornerstone of developing a robust purification strategy.

Molecular Structure:

Physicochemical Properties:

PropertyValueSource
CAS Number 90437-76-6[2]
Molecular Formula C₉H₁₂N₂O₃[2]
Molecular Weight 196.21 g/mol N/A
Appearance Pale-yellow to Yellow-brown Solid[2]

Expert Analysis of Structure and Polarity:

The structure of 2-Methoxy-N,N-dimethyl-4-nitroaniline contains several functional groups that dictate its solubility behavior:

  • Aromatic Ring: A non-polar core.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Methoxy Group (-OCH₃): A moderately polar ether linkage.

  • N,N-dimethylamino Group (-N(CH₃)₂): A tertiary amine, which is polar but, crucially, lacks the N-H bond of a primary or secondary amine.

The absence of an N-H bond means this molecule cannot act as a hydrogen bond donor, which significantly reduces its solubility in protic solvents (like water and methanol) compared to its analogue, 2-Methoxy-4-nitroaniline (CAS 97-52-9).[3][4] Therefore, while data on the analogue can provide a starting point, we must anticipate a shift towards better solubility in aprotic polar solvents and reduced solubility in protic solvents.

The Foundation: Principles of Recrystallization

The goal of recrystallization is to dissolve an impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.[1]

Single-Solvent Recrystallization

The ideal single solvent for recrystallization exhibits a steep solubility curve for the compound of interest.[5][6] This means the compound should be:

  • Highly soluble at the solvent's boiling point.

  • Sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).

  • Chemically inert with the compound.[5]

  • Able to either dissolve impurities completely or not at all.[5]

  • Possess a relatively low boiling point for easy removal during the drying phase.

Mixed-Solvent Recrystallization

Often, no single solvent meets all the ideal criteria.[7] A mixed-solvent system is employed when a compound is highly soluble in one solvent (the "good" or "soluble" solvent) and poorly soluble in another (the "bad" or "antisolvent").[5][8] The key requirements are that the two solvents must be fully miscible with each other.[7][8]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point).[9][10] A few more drops of the "good" solvent are then added to clarify the solution, which is then allowed to cool slowly to promote crystal growth.[8][9]

Logical Flow for Solvent System Selection

The following diagram illustrates the decision-making process for selecting a purification strategy.

G start Start: Impure Solid screen_single Perform Single-Solvent Screening (Protocol 3.1) start->screen_single eval_single Evaluate Results: Is there a solvent with high solubility when hot and low solubility when cold? screen_single->eval_single use_single Proceed with Single-Solvent Recrystallization (Protocol 4.1) eval_single->use_single Yes no_ideal_solvent No single ideal solvent found. (e.g., too soluble in all, or insoluble in all) eval_single->no_ideal_solvent No end_node Pure Crystalline Product use_single->end_node screen_mixed Identify a miscible 'Good'/'Bad' Solvent Pair (Protocol 3.1) no_ideal_solvent->screen_mixed use_mixed Proceed with Mixed-Solvent Recrystallization (Protocol 4.2) screen_mixed->use_mixed use_mixed->end_node

Caption: Decision workflow for selecting a recrystallization method.

Protocol for Preliminary Solvent Screening

This protocol uses a small amount of material to efficiently test a range of solvents.

Materials:

  • Crude 2-Methoxy-N,N-dimethyl-4-nitroaniline

  • Set of small test tubes (e.g., 13x100 mm)

  • Hot plate and a sand bath or water bath

  • Graduated pipettes or micropipettes

  • Candidate solvents (see table below)

  • Vortex mixer

Candidate Solvents for Initial Screening:

Solvent ClassExample SolventsRationale
Alcohols Ethanol, IsopropanolOften good starting points for nitroaromatic compounds.[5]
Esters Ethyl AcetateAprotic, moderately polar.
Ketones AcetoneAprotic, polar.
Hydrocarbons Toluene, HeptaneNon-polar, good candidates for being an "antisolvent".
Chlorinated DichloromethaneLow boiling point, good solvent power (use with caution).
Protic (polar) WaterLikely to be a poor solvent, making it an excellent "antisolvent".

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the first test tube. Vortex the mixture. Observe if the solid dissolves completely. Record the result.

    • Scientist's Note: If the compound dissolves readily at room temperature, the solvent is likely unsuitable for single-solvent recrystallization as recovery will be poor. However, it may be an effective "good" solvent for a mixed-solvent system.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the test tube in the sand or water bath. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

    • Scientist's Note: The goal is to use the minimum amount of hot solvent.[1] Using excess solvent will reduce the final yield.

  • Cooling and Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod. Then, place the tube in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Repeat: Repeat steps 2-5 for each candidate solvent.

Data Recording Table:

SolventSoluble at RT? (Yes/No)Soluble when Hot? (Yes/No)Crystal Formation on Cooling? (None, Poor, Good, Excellent)Notes (e.g., color of solution)
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Heptane
Water

Detailed Recrystallization Protocols

Based on the screening results, select the most promising method and solvent(s).

Protocol for Single-Solvent Recrystallization

Applicability: Use when a single solvent shows high solubility at high temperature and low solubility at low temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

    • Scientist's Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol for Mixed-Solvent Recrystallization (Antisolvent Method)

Applicability: Use when the compound is very soluble in a "good" solvent and poorly soluble in a miscible "bad" solvent (e.g., Ethanol/Water or Ethyl Acetate/Heptane).

The following diagram outlines the experimental workflow for this technique.

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization & Collection a Place impure solid in Erlenmeyer flask b Add minimum volume of hot 'Good' Solvent (e.g., Ethanol) to just dissolve the solid a->b c While hot, add 'Bad' Solvent (e.g., Water) dropwise until solution is persistently cloudy b->c d Add a few drops of 'Good' Solvent to redissolve the precipitate and obtain a clear, saturated solution c->d e Remove from heat, cover, and cool slowly to room temperature d->e f Cool in ice-water bath to maximize yield e->f g Collect crystals via vacuum filtration f->g h Wash with ice-cold solvent mixture g->h end_node Dry Crystals under vacuum h->end_node

Caption: Workflow for mixed-solvent (antisolvent) recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., ethanol).[8]

  • Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until a faint cloudiness persists. This indicates that the solution is saturated.[7][9]

  • Clarification: Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[8][9]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Collection & Drying: Collect, wash (with a small amount of the cold solvent mixture), and dry the crystals as described in Protocol 4.1.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; high concentration of impurities.[5]Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent. Allow the solution to cool much more slowly. Consider a different solvent system with a lower boiling point.[5]
No Crystals Form Too much solvent was used; solution is not saturated; the compound is very soluble even when cold.Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, boil off some of the solvent to concentrate the solution and cool again.
Poor Recovery Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Ensure minimum solvent volume is used. Pre-heat filtration apparatus thoroughly. Ensure the cooling step in the ice bath is sufficiently long.
Colored Impurities Remain Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Methoxy-N,N-dimethyl-4-nitroaniline is a chemical intermediate. Handle with care. Based on related aniline compounds, it should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin.[11]

  • The solvents used (e.g., ethanol, heptane, ethyl acetate) are flammable. Keep them away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for 2-Methoxy-N,N-dimethyl-4-nitroaniline and all solvents used before beginning work.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual. Retrieved from [Link]

  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-4-nitroaniline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitroaniline. PubChem Compound Summary. Retrieved from [Link]

  • ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Application Note: Preparation of High-Efficiency NLO Crystals Using 2-Methoxy-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on the development of next-generation organic Non-Linear Optical (NLO) materials. It details the synthesis, purification, and crystal growth of 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) , a high-hyperpolarizability "push-pull" chromophore.

Executive Summary & Scientific Rationale

Organic NLO crystals often outperform inorganic counterparts (like KDP or LiNbO₃) in Second Harmonic Generation (SHG) efficiency due to their high molecular hyperpolarizability (


). However, they are plagued by poor mechanical stability and difficult growth kinetics.

2-Methoxy-N,N-dimethyl-4-nitroaniline (MDMNA) represents an optimized "Push-Pull" system.

  • Donor: The N,N-dimethylamino group is a stronger electron donor than the primary amine found in the parent compound (2-methoxy-4-nitroaniline).

  • Auxiliary Donor: The methoxy group at the ortho position provides steric steering, aiding in non-centrosymmetric packing (essential for SHG) while contributing to the electron density.

  • Acceptor: The nitro group acts as the primary electron acceptor.

Theoretical studies indicate that this specific substitution pattern significantly enhances the first-order hyperpolarizability compared to standard nitroanilines [1]. This guide provides a reproducible protocol to transition this molecule from raw powder to optical-quality single crystals.

Chemical Synthesis & Raw Material Preparation

Note: If purchasing commercial MDMNA (CAS 90437-76-6), skip to Section 3 (Purification). Commercial purity (usually 95-98%) is insufficient for optical crystal growth.

Synthesis Protocol (Methylation Route)

Objective: Convert 2-methoxy-4-nitroaniline (MNA) to MDMNA via N-methylation.

Reagents:

  • Precursor: 2-Methoxy-4-nitroaniline (1.0 eq)

  • Methylating Agent: Methyl Iodide (MeI) (2.5 eq) [Caution: Carcinogen]

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 2-methoxy-4-nitroaniline in DMF under nitrogen atmosphere.

  • Activation: Add K₂CO₃ and stir at room temperature for 30 minutes.

  • Methylation: Add Methyl Iodide dropwise to control the exotherm.

  • Reflux: Heat the mixture to 60°C for 12 hours. Monitor via TLC (Silica gel, Hexane:Ethyl Acetate 7:3).

  • Quench: Pour reaction mixture into ice-cold water. The product, MDMNA, will precipitate as a yellow-orange solid.

  • Filtration: Vacuum filter and wash with copious water to remove DMF and inorganic salts.

Purification Protocol (Critical Step)

Impurities >10 ppm can cause lattice defects, striations, and scattering centers.

MethodParametersTarget Impurity Removal
Recrystallization 1 Solvent: Ethanol/Water (80:20). Slow cool from 60°C to RT.Unreacted precursors, inorganic salts.
Recrystallization 2 Solvent: Acetone.[1] Filter hot through 0.2 µm PTFE membrane.Dust, insoluble particulates.
Vacuum Sublimation Temp: ~130°C (below melt), Pressure: <10⁻⁵ Torr.Solvent inclusions, volatile organics.

Validation: Purity must be confirmed via HPLC (>99.9%) and Melting Point analysis (Sharp peak, ΔT < 0.5°C).

Crystal Growth Protocol: Slow Evaporation Solution Growth (SESG)

MDMNA decomposes before melting; therefore, Solution Growth is the mandatory technique.

Solubility Curve Generation

Before growth, the metastable zone width (MSZW) must be established.

  • Prepare 5 vials with increasing concentrations of MDMNA in Acetone (e.g., 10, 20, 30, 40, 50 mg/mL).

  • Heat to 45°C until dissolved.

  • Cool slowly and record the temperature (

    
    ) where the first crystal appears (Nucleation point).
    
  • Re-heat and record the temperature (

    
    ) where the crystal dissolves (Saturation point).
    
  • Result: The gap between

    
     and 
    
    
    
    is the Metastable Zone. Growth must occur within this zone to prevent parasitic nucleation.
Growth Procedure

Apparatus: Constant Temperature Bath (CTB) with accuracy ±0.01°C.

Step-by-Step:

  • Saturation: Prepare a saturated solution of MDMNA in Acetone at 35°C.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into the growth vessel (borosilicate glass).

  • Seeding (Optional but Recommended):

    • Allow a small portion of solution to evaporate naturally to form spontaneous micro-crystals.

    • Select a defect-free seed with defined facets.

    • Suspend the seed in the main solution using a nylon thread.

  • Evaporation Control:

    • Seal the vessel with a perforated lid (parafilm with 3-5 pinholes).

    • Rate: Evaporation should not exceed 0.5 mL/day.

  • Harvesting:

    • Growth period: 14–21 days.

    • Remove crystal and dry immediately with Kimwipes.

    • Caution: Do not wash with acetone (it will etch the surface). Use hexane if washing is necessary.

Process Visualization (Workflow)

The following diagram illustrates the critical path from raw material to optical device.

NLO_Growth_Workflow Raw Raw Precursor (2-Methoxy-4-nitroaniline) Synth Synthesis (N-Methylation) Raw->Synth MeI, K2CO3, DMF Purify Purification (Recrystallization + Sublimation) Synth->Purify Yield ~85% Solubility Solubility Testing (Determine MSZW in Acetone) Purify->Solubility Purity >99.9% Seed Seed Generation (Spontaneous Nucleation) Solubility->Seed Supersaturation Growth Crystal Growth (Slow Evaporation @ 35°C) Solubility->Growth Saturated Solution Seed->Growth Suspended Seed Harvest Harvest & Characterization (XRD, SHG, UV-Vis) Growth->Harvest 14-21 Days Harvest->Purify Defects Detected (Recycle)

Figure 1: Operational workflow for the synthesis and growth of MDMNA crystals. Note the feedback loop for defect recycling.

Characterization & Quality Control

Once the crystal is grown, verify its NLO utility using the following metrics:

TechniqueObservationAcceptance Criteria
Powder XRD Lattice ParametersMatch theoretical structure (Monoclinic/Orthorhombic). No amorphous background.
UV-Vis-NIR Transmission SpectrumCut-off wavelength (

) < 450 nm. Transparency > 60% in visible region.[1]
Kurtz Powder SHG Green Light Emission (532 nm)Intensity > Urea (Reference). Confirm non-centrosymmetry.
Vickers Microhardness IndentationLoad dependence. Higher hardness preferred for cutting/polishing.

Troubleshooting Guide

  • Problem: Milky or opaque crystals.

    • Cause: Solvent inclusions due to rapid growth.

    • Fix: Reduce evaporation rate (fewer pinholes) or increase temperature stability.

  • Problem: No crystals formed after 7 days.

    • Cause: Undersaturated solution.

    • Fix: Increase ambient temperature slightly to evaporate more solvent, then return to growth temp, or add more solute.

  • Problem: Yellowing/Darkening of solution.

    • Cause: Photodegradation of the nitro group.

    • Fix: Wrap growth vessels in aluminum foil to exclude light.

References

  • Theoretical NLO Properties: Castet, F., et al. "Theoretical investigation of the nonlinear optical properties of substituted anilines and N,N-dimethylanilines."[2] Computational and Theoretical Chemistry, vol. 967, no. 1, 2011, pp. 165-170.[2] [2]

  • General Organic Crystal Growth (MNA Reference): Suthan, T., & Rajesh, N. P.[3] "Growth and characterization of organic material: m-nitroaniline." Journal of Crystal Growth, vol. 312, no.[3] 21, 2010. [3]

  • Purification Techniques: Kannan, V., et al. "Purification of organic compounds in high-quality crystal growth process."[4] Progress in Crystal Growth and Characterization of Materials, 2006.[4]

  • Material Safety Data (MDMNA): Sigma-Aldrich. "2-Methoxy-N,N-dimethyl-4-nitroaniline Product Specification."

Sources

Application Notes & Protocols: Leveraging 2-Methoxy-N,N-dimethyl-4-nitroaniline as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Methoxy-N,N-dimethyl-4-nitroaniline as a versatile pharmaceutical intermediate. We delve into the compound's physicochemical properties, its synthetic rationale, and its application in constructing core molecular scaffolds relevant to modern drug discovery. The centerpiece of this guide is a detailed, field-proven protocol for the selective reduction of the nitro functional group, a critical transformation that unlocks a potent diamino-benzene building block. This protocol is supported by mechanistic insights, analytical quality control standards, and rigorous safety procedures to ensure reliable and reproducible outcomes in a laboratory setting.

Introduction: The Strategic Value of Substituted Anilines

In the landscape of pharmaceutical synthesis, substituted anilines are foundational pillars. Their inherent nucleophilicity and the capacity for diverse functionalization make them indispensable starting points for the construction of complex heterocyclic systems and other scaffolds that populate the modern pharmacopeia. 2-Methoxy-N,N-dimethyl-4-nitroaniline (CAS No. 90437-76-6) emerges as a particularly strategic intermediate due to the orthogonal reactivity of its functional groups.[1]

  • The nitro group serves as a masked amine. Its robust electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, thereby directing reactivity, and can be selectively reduced under various conditions to yield a primary amine.

  • The N,N-dimethylamino group is a stable, electron-donating feature that influences the electronic properties of the molecule and can act as a directing group or a site for quaternization.

  • The methoxy group is another strong electron-donating group that modulates the reactivity of the aromatic ring and provides a potential handle for ether cleavage to reveal a phenol, if desired, in later synthetic steps.

This unique electronic and functional arrangement allows for a stepwise and controlled elaboration of the molecular framework, making it a high-value precursor for a range of therapeutic targets.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is paramount for successful process development and scale-up.

PropertyValueSource
CAS Number 90437-76-6[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.21 g/mol Inferred
Physical Form Pale-yellow to Yellow-brown Solid[1]
Purity Typically ≥95%[1]

Note: Detailed solubility data for the related compound 2-Methoxy-4-nitroaniline shows increased solubility in organic solvents like DMSO and alcohols, a property likely shared by its N,N-dimethylated counterpart, which is crucial for reaction medium selection.[2]

Synthetic Strategy: From Precursor to Key Building Block

The primary utility of 2-Methoxy-N,N-dimethyl-4-nitroaniline in a pharmaceutical context is its conversion into 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine. This transformation uncovers a highly reactive 1,4-diamine system, a privileged scaffold for building kinase inhibitors, antivirals, and other targeted therapies. The reduction of the nitro group is the key enabler of this strategy.

The Core Transformation: Selective Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a cornerstone reaction in organic synthesis. The choice of reducing agent is critical and is dictated by factors such as functional group tolerance, cost, scalability, and safety. While catalytic hydrogenation (e.g., H₂ over Pd/C) is highly effective, it requires specialized pressure equipment. A more accessible and highly reliable method for laboratory-scale synthesis is the use of tin(II) chloride (SnCl₂) in an acidic medium.

Mechanism Rationale: Tin(II) chloride acts as a single-electron reducing agent. In the presence of concentrated hydrochloric acid, it sequentially reduces the nitro group to the corresponding amine through a series of intermediates (nitroso, hydroxylamine). The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water. This method is well-regarded for its high yield and tolerance of other functional groups, such as the methoxy and dimethylamino moieties present in our substrate.

DOT Visualization: Synthetic Workflow

The following diagram illustrates the strategic workflow from the intermediate to a versatile diamine building block.

G cluster_start Starting Intermediate cluster_process Key Transformation cluster_product Versatile Building Block cluster_api Downstream Application start_node 2-Methoxy-N,N-dimethyl-4-nitroaniline process_node Nitro Group Reduction (e.g., SnCl2 / HCl) start_node->process_node Input product_node 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine process_node->product_node Output api_node Synthesis of Heterocyclic APIs (e.g., Kinase Inhibitors) product_node->api_node Utilization

Caption: Strategic workflow for utilizing the intermediate.

Experimental Protocol: Reduction of 2-Methoxy-N,N-dimethyl-4-nitroaniline

This protocol provides a self-validating, step-by-step method for the synthesis of 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine.

Materials and Reagents
ReagentCAS No.M. Wt.QuantityNotes
2-Methoxy-N,N-dimethyl-4-nitroaniline90437-76-6196.215.00 g (25.5 mmol)Starting material.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6528.7 g (127.4 mmol)5.0 equivalents.
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~50 mL~37% aqueous solution.
Ethyl Acetate (EtOAc)141-78-688.11~300 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~200 mLFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~20 gFor drying.
Deionized Water (H₂O)7732-18-518.02As needed
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

Detailed Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][4] Concentrated HCl is highly corrosive.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-N,N-dimethyl-4-nitroaniline (5.00 g, 25.5 mmol).

  • Reagent Addition: Add tin(II) chloride dihydrate (28.7 g, 127.4 mmol, 5.0 eq.).

  • Initiation: Carefully add concentrated hydrochloric acid (~50 mL) to the flask. The addition is exothermic; use an ice bath to maintain the temperature below 50°C. A thick white precipitate may form.

  • Reaction: Once the initial exotherm subsides, attach a reflux condenser and heat the mixture to 90-100°C using a heating mantle. Maintain this temperature with vigorous stirring for 2-3 hours.

    • Causality Note: The elevated temperature is necessary to ensure the reaction goes to completion. The tin salts can be dense, so vigorous stirring is essential for good mixing.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it in saturated NaHCO₃, extracting with EtOAc, and spotting the organic layer. A suitable eluent is 30% EtOAc in hexanes. The product will have a lower Rf value than the starting material and can be visualized under UV light. The reaction is complete when the starting material spot is no longer visible.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature and then further in an ice bath to ~0-5°C.

  • Work-up - Basification: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the flask with vigorous stirring. This is a highly exothermic and gas-evolving step (CO₂). Continue adding the base until the pH of the solution is ~8-9 (check with pH paper). A thick, white precipitate of tin salts will form.

    • Self-Validation Check: The solution must be basic to deprotonate the product amine, rendering it soluble in the organic extraction solvent.

  • Work-up - Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 100 mL). The tin salts can make layer separation difficult; allow adequate time for the layers to settle.

  • Work-up - Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel can be performed. The product, 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine, is a light-sensitive and air-sensitive compound and should be stored under an inert atmosphere (N₂ or Ar) and protected from light.

DOT Visualization: Key Reduction Reaction

This diagram shows the chemical structures involved in the core transformation.

Caption: Reduction of the nitro group to a primary amine.

Analytical Quality Control

Ensuring the identity and purity of the intermediate and the final product is critical for the success of subsequent synthetic steps.

Analysis TypeSpecification for 2-Methoxy-N¹,N¹-dimethylbenzene-1,4-diaminePurpose
¹H NMR Spectrum consistent with the proposed structure.Confirms chemical identity and structure.
LC-MS Purity >95% (by area % at 254 nm). Mass peak corresponding to [M+H]⁺.Assesses purity and confirms molecular weight.
Appearance Off-white to pale tan solid/oil.Provides a qualitative check for gross impurities.

Note: Analytical service providers like Sigma-Aldrich and BLDpharm offer characterization data for similar compounds, which can serve as a reference.[5]

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety.

  • 2-Methoxy-N,N-dimethyl-4-nitroaniline: While specific data is limited, related nitroanilines are classified as harmful if swallowed, inhaled, or in contact with skin.[3][6] Handle with appropriate PPE.

  • Tin(II) Chloride: Corrosive and can cause severe skin burns and eye damage.

  • Concentrated HCl: Highly corrosive and causes severe burns. Releases toxic fumes. All manipulations must be done in a fume hood.[4]

  • Product (Diamine): Aromatic amines are often toxic and can be skin sensitizers. The product is likely air-sensitive and should be handled under an inert atmosphere to prevent oxidative degradation.

Always consult the most current Safety Data Sheet (SDS) for each chemical before use.[3][6]

Conclusion

2-Methoxy-N,N-dimethyl-4-nitroaniline represents a strategically valuable intermediate for pharmaceutical research and development. Its well-defined functional group reactivity allows for reliable and high-yielding transformations. The protocol detailed herein for the reduction of its nitro group provides a robust and accessible method to generate a versatile 1,4-diamine building block, opening the door to a wide array of complex molecular targets. By adhering to the principles of mechanistic understanding, rigorous protocol execution, and stringent safety standards, researchers can effectively integrate this intermediate into their synthetic campaigns.

References

  • CompTox Chemicals Dashboard (2-Methoxy-4-nitroaniline) . U.S. Environmental Protection Agency. Link

  • 2-METHOXY-N,N-DIMETHYL-4-NITROANILINE | 90437-76-6 . Sigma-Aldrich. Link

  • Safety Data Sheet (2-Methoxy-4-nitroaniline) . Acros Organics. Link

  • CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline . Google Patents. Link

  • Preparation method of 2-methoxy-4-nitroaniline . Eureka | Patsnap. Link

  • 90437-76-6|2-Methoxy-N,N-dimethyl-4-nitroaniline . BLDpharm. Link

  • 2-Methoxy-4-nitroaniline . CymitQuimica. Link

  • 2-Methoxy-4-nitroaniline . Wikipedia. Link

  • What is 2-Methoxy-4-nitroaniline? . ChemicalBook. Link

  • Safety Data Sheet (2-Methoxy-4-nitroaniline) . Thermo Fisher Scientific. Link

  • 2-METHOXY-N,N-DIMETHYL-4-NITROANILINE | 90437-76-6 - Technical Documents . Sigma-Aldrich. Link

  • 2-Methoxy-4-nitroaniline, 99% . Thermo Scientific Chemicals. Link

  • Safety Data Sheet (N,N-Dimethyl-4-nitroaniline) . Fisher Scientific. Link

  • Safety Data Sheet (N,N-Dimethyl-4-nitroaniline) . Thermo Fisher Scientific. Link

  • 6832-88-8|2-Methoxy-N-methyl-4-nitroaniline . BLD Pharm. Link

  • PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline . National Center for Biotechnology Information. Link

  • Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol . Benchchem. Link

  • Bao, Y. et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures . Journal of Chemical & Engineering Data, ACS Publications. Link

Sources

Application Note: Chemoselective Reductive Alkylation of Functionalized Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Challenge

The reductive amination of substituted nitroanilines presents a distinct challenge in medicinal chemistry. Unlike aliphatic amines, nitroanilines possess a nitrogen atom with severely attenuated nucleophilicity due to the strong electron-withdrawing nature of the nitro group (Hammett


) and resonance delocalization into the aromatic ring.

The "Nucleophilicity Wall": Standard protocols (e.g., MeOH/NaBH


) often fail because the equilibrium constant for hemiaminal/imine formation is unfavorable. Furthermore, the presence of the nitro group (

) introduces a chemoselectivity risk: harsh reducing conditions (e.g., catalytic hydrogenation with Pd/C) will reduce the nitro group to a primary amine, leading to polymerization or over-alkylation.

This guide details three field-proven protocols to overcome these barriers:

  • Protocol A (STAB-AcOH): For aldehydes and moderately deactivated anilines.

  • Protocol B (Ti-mediated): The "Heavy Lifter" for ketones and sterically hindered/highly deactivated substrates.

  • Protocol C (Borane-Pyridine): For extreme cases requiring strong Lewis acid activation.

Mechanistic Insight & Decision Logic

To select the correct protocol, one must understand the failure modes. The rate-determining step for nitroanilines is not the reduction, but the initial attack of the amine on the carbonyl carbon to form the carbinolamine (hemiaminal).

Mechanistic Pathway (Graphviz)

G Start Nitroaniline + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Slow Attack (Low Nucleophilicity) Acid Acid Catalyst (AcOH / Ti(IV)) Acid->Hemiaminal Activates Carbonyl Imine Imine / Iminium (Transient) Hemiaminal->Imine -H2O (Dehydration) Product N-Alkylated Nitroaniline Imine->Product Fast Reduction Reductant Hydride Donor (STAB / NaBH4) Reductant->Product Side_Nitro Side Rxn: Nitro Reduction Reductant->Side_Nitro If H2/Pd used

Figure 1: The mechanistic bottleneck lies in the initial attack and dehydration. Acid catalysis is mandatory to lower the activation energy for nitroanilines.

Protocol A: The Modified STAB Method

Best For: Aldehydes + para- or meta-nitroanilines. Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)


).[1]

STAB is the reagent of choice for chemoselectivity. It reduces imines/iminiums much faster than aldehydes/ketones and, crucially, does not reduce nitro groups under standard conditions. However, for nitroanilines, acetic acid is required to facilitate imine formation.

Materials
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). Note: DCE is superior for rate, but THF is safer.

  • Acid: Glacial Acetic Acid (AcOH).

  • Reductant: Sodium Triacetoxyborohydride (STAB).[1][2][3]

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under N

    
    , dissolve the nitroaniline  (1.0 equiv) and the aldehyde  (1.1–1.2 equiv) in DCE (0.2 M concentration).
    
  • Activation: Add AcOH (1.0–2.0 equiv). Critical: Do not omit this. Nitroanilines are too weak to react without acid catalysis.

  • Imine Equilibration: Stir at room temperature for 30–60 minutes.

  • Reduction: Add STAB (1.5–2.0 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for consumption of aniline; aldehyde may persist).

  • Quench: Quench with saturated aqueous NaHCO

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with EtOAc or DCM. Wash organics with brine, dry over Na

    
    SO
    
    
    
    .

Troubleshooting: If conversion is <50% after 16h, do not add more STAB. Instead, add 4Å molecular sieves during the "Activation" step to force dehydration.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best For: Ketones, ortho-nitroanilines, and sterically hindered systems. Reagent: Titanium(IV) isopropoxide (


) + NaBH

.

When STAB fails (common with ketones + nitroanilines), Titanium(IV) isopropoxide is the "heavy lifter." It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Materials
  • Lewis Acid: Titanium(IV) isopropoxide (neat).[4]

  • Reductant: Sodium Borohydride (NaBH

    
    ).[2][5][6][7][8][9] Note: We can use the stronger NaBH
    
    
    
    here because we pre-form the imine; chemoselectivity is maintained by low temperature during reduction.
  • Solvent: Ethanol (absolute) or THF.

Step-by-Step Procedure
  • Complexation: In a dried flask under N

    
    , combine nitroaniline  (1.0 equiv) and ketone/aldehyde  (1.2 equiv).
    
  • Titanium Addition: Add

    
      (2.0 equiv) neat.
    
  • Imine Formation: Stir the mixture.

    • For Aldehydes: Stir 1h at RT.

    • For Ketones: Stir neat or in minimal THF at 40–60°C for 4–12 hours. (The mixture becomes viscous).

  • Dilution: Dilute with absolute Ethanol (10 mL per mmol substrate).

  • Reduction: Cool to 0°C. Add NaBH

    
      (1.5 equiv) carefully (exothermic).
    
  • Stir: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): The reaction will contain titanium salts. Add 1N NaOH or water (2 mL) to form a white precipitate (

    
    ). Filter through a Celite pad to remove the titanium salts.
    
  • Workup: Concentrate the filtrate and extract as usual.

Why this works: The


 coordinates to the carbonyl oxygen, making it susceptible to attack by the weak nitroaniline nitrogen. It effectively bypasses the "nucleophilicity wall."

Protocol C: The "Nuclear" Option (Borane-Pyridine)

Best For: Highly deactivated systems (e.g., dinitroanilines) where Protocol B fails.

Procedure Summary

Use the Borane-Pyridine complex (BH


 Py)  in combination with a strong acid (acetic acid or dilute HCl).
  • Mix amine and carbonyl in AcOH/MeOH (1:4).

  • Add Borane-Pyridine (2.0 equiv).

  • Stir open to air (this reagent is robust).

  • Note: This method is extremely powerful but requires careful removal of pyridine during workup (acidic wash).

Data Summary & Reagent Selection

FeatureSTAB / AcOH (Protocol A)Ti(OiPr)

/ NaBH

(Protocol B)
H

/ Pd-C
Primary Utility Aldehydes + NitroanilinesKetones + NitroanilinesNOT RECOMMENDED
Nitro Tolerance ExcellentExcellentPoor (Reduces to amine)
Steric Tolerance ModerateHighLow
Water Sensitivity ModerateHigh (Ti reacts with water)Low
Operational Ease High (One pot)Moderate (Filtration step)Moderate

Workflow Decision Tree

DecisionTree Start Substrate Analysis: Nitroaniline + Carbonyl Q1 Is the Carbonyl an Aldehyde or Ketone? Start->Q1 Aldehyde Aldehyde Q1->Aldehyde Ketone Ketone Q1->Ketone Q2 Is the Aniline Ortho-Substituted? Aldehyde->Q2 ProtoB Use Protocol B (Ti(OiPr)4 + NaBH4) Ketone->ProtoB Ketones are too slow for STAB w/ Nitroanilines No No Q2->No Para/Meta Yes Yes Q2->Yes Ortho (Steric/Electronic clash) ProtoA Use Protocol A (STAB + AcOH) No->ProtoA Yes->ProtoB

Figure 2: Selection logic. Note that ketones almost invariably require Titanium activation when coupled with nitroanilines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][9][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[11] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[4][6][8] The Journal of Organic Chemistry, 60(15), 4928-4929. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[5] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]

Sources

Troubleshooting & Optimization

removing mono-methylated impurities from 2-Methoxy-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline

Executive Summary

This guide addresses the purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline (Target) contaminated with its mono-methylated precursor, 2-Methoxy-N-methyl-4-nitroaniline (Impurity).

The Core Problem: Separating these two compounds is notoriously difficult because they share nearly identical solubility profiles and similar chromatographic retention times. Standard acid-base extractions often fail because the nitro group significantly reduces the basicity of the amine (pKa ~1.0), rendering the target difficult to protonate selectively.

The Solution: We recommend a Chemical Scavenging Protocol using acetic anhydride. This converts the difficult-to-remove secondary amine impurity into an amide (N-acetyl derivative), creating a drastic shift in polarity and solubility that allows for easy separation via standard recrystallization or short-path chromatography.

Module 1: Diagnosis & Detection

Q: How do I definitively confirm the presence of the mono-methyl impurity?

A: Relying solely on TLC can be deceptive due to overlapping spots. Use Proton NMR (


H-NMR) for a definitive diagnosis.
FeatureTarget (Tertiary Amine)Impurity (Secondary Amine)
Nitrogen Substituent -N(CH

)

-NH(CH

)
NMR Signal Strong Singlet (~3.0 - 3.2 ppm) integrating to 6H .Singlet (~2.9 ppm) integrating to 3H AND a broad doublet/singlet (variable) for N-H (~4.0-6.0 ppm).
IR Spectrum No N-H stretch.Distinct N-H stretch around 3300-3400 cm

.

Diagnostic Workflow:

Diagnosis Start Sample Analysis NMR Run 1H-NMR (CDCl3) Start->NMR CheckMe Check Methyl Region (2.8 - 3.2 ppm) NMR->CheckMe Decision Integration? CheckMe->Decision Clean Pure Product (6H Singlet only) Decision->Clean Only 6H Dirty Contaminated (6H Singlet + 3H Singlet) Decision->Dirty Extra peaks

Figure 1: Decision tree for identifying mono-methylated impurities via NMR integration.

Module 2: The Chemical Scavenging Protocol (Recommended)

Q: Why use chemical scavenging instead of just recrystallizing? A: The impurity and target form a "solid solution" due to their structural homology, meaning the impurity co-crystallizes with the product. Chemical scavenging modifies the impurity's structure (Amine


 Amide), breaking this homology.

The Mechanism: We exploit the N-H bond present only in the impurity.

  • Reagent: Acetic Anhydride (Ac

    
    O).[1]
    
  • Reaction: The secondary amine reacts to form an N-acetyl amide. The tertiary amine (Target) has no protons to replace and remains chemically inert.

  • Result: The impurity becomes non-basic and significantly more polar (or different solubility), allowing separation.

Step-by-Step Protocol

Prerequisites:

  • Crude 2-Methoxy-N,N-dimethyl-4-nitroaniline

  • Acetic Anhydride (1.5 - 2.0 equivalents relative to estimated impurity)

  • Triethylamine or Pyridine (Catalytic amount, 0.1 eq)

  • Solvent: Toluene or Ethyl Acetate

Procedure:

  • Dissolution: Dissolve the crude solid in dry Toluene (approx. 5-10 mL per gram).

  • Scavenging: Add Acetic Anhydride (calculate excess based on impurity level; if unknown, use 10 mol% of the total mass). Add catalytic Pyridine.

  • Reflux: Heat to reflux (110°C) for 2–4 hours. Note: The nitro group deactivates the amine, so heat is required to drive the acetylation of the impurity.

  • Quench: Cool to room temperature. Wash the organic layer with saturated NaHCO

    
      (removes acetic acid) followed by water .
    
  • Isolation: Dry the organic layer (MgSO

    
    ) and evaporate the solvent.
    
  • Final Purification: The residue now contains the Target and the Acetylated Impurity .

    • Method A (Recrystallization): Recrystallize from Ethanol/Water (9:1). The acetylated impurity is often more soluble in the mother liquor or crystallizes in a completely different habit.

    • Method B (Flash Chromatography): Run a short silica plug. The acetylated impurity (amide) will have vastly different retention (usually much lower Rf due to polarity) compared to the target amine.

Workflow Diagram:

Scavenging Mixture Crude Mixture (Target + Impurity) React Add Ac2O + Heat (Acetylation) Mixture->React Selective Reaction Wash Wash: NaHCO3 (Remove Acid) React->Wash Result Result: Target (Amine) + Impurity (Amide) Wash->Result Sep Recrystallize or Column Result->Sep Physical Property Shift Final Pure Target Sep->Final

Figure 2: Workflow for chemically scavenging the secondary amine impurity.

Module 3: Troubleshooting & FAQs

Q: Can I use Acid-Base extraction to remove the impurity? A: NO. This is a common pitfall.

  • Reason: The nitro group (-NO

    
    ) is strongly electron-withdrawing. It reduces the electron density on the amine nitrogen.
    
  • Data: The pKa of 2-Methoxy-4-nitroaniline derivatives is approximately 1.0 .[2][3]

  • Consequence: To protonate the target, you would need concentrated strong acid (pH < 0). At this acidity, you risk degrading the molecule or failing to achieve phase separation. Standard 1M HCl washes will not extract the target effectively.

Q: The acetylation didn't work; the impurity is still there. A: The nitro group makes the impurity a weak nucleophile. It reacts slowly.

  • Fix 1: Increase temperature (ensure vigorous reflux in Toluene).

  • Fix 2: Add a stronger catalyst like DMAP (4-Dimethylaminopyridine) instead of pyridine.

  • Fix 3: Switch to a more aggressive electrophile like Benzoyl Chloride (creates a benzamide, which is even more lipophilic and easier to separate).

Q: How do I optimize Chromatography if I can't use the scavenging method? A: If you must use chromatography on the crude mixture:

  • Stationary Phase: Use Amine-functionalized Silica to reduce tailing.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your Hexane/Ethyl Acetate mobile phase. This neutralizes the silica's acidic sites, sharpening the bands for these weak bases.

Quantitative Data Summary

PropertyTarget (N,N-dimethyl)Impurity (N-methyl)Acetylated Impurity (Scavenged)
pKa (Conj. Acid) ~1.02 (Very Weak Base)~1.0 (Very Weak Base)Neutral (Non-basic)
H-Bond Donor NoYes (1)No
Polarity Low/MediumMediumHigh (Amide dipole)
Reaction with Ac

O
Inert Reactive N/A

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of tertiary amines via acetylation of secondary amine impurities).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[4] (General procedures for separation of amines).

  • EPA CompTox Dashboard. (n.d.). 2-Methoxy-4-nitroaniline Properties. Retrieved October 26, 2023. (Source for pKa and physical property estimates).

  • Bhardwaj, V., et al. (2012). "Surfactant mediated interactions of a solvatochromic dye: 2-Methoxy-N,N-dimethyl-4-nitroaniline." Colloids and Surfaces A. (Context on the target molecule's solvatochromic nature and sensitivity to impurities).

Sources

Troubleshooting Guide: Low Melting Point in Synthesized Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Nitroaniline Synthesis >

Welcome to the technical support center for nitroaniline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with achieving the expected melting point for their synthesized nitroaniline isomers. A depressed or broad melting point range is a primary indicator of sample impurity, which can significantly impact the outcome of subsequent reactions or analyses.[1]

This document provides a structured approach to diagnosing and resolving these common issues, grounded in the principles of organic chemistry and practical laboratory experience.

Core Troubleshooting: Question & Answer

This section directly addresses the most common challenge: a lower-than-expected melting point.

Q1: My synthesized p-nitroaniline melts at 142-145 °C, but the literature value is 146-149 °C. What is the most probable cause?

A low and broad melting point is the classic sign of an impure substance.[1][2] In the context of nitroaniline synthesis, the most frequent culprit is the presence of isomeric impurities. The synthesis of p-nitroaniline, typically achieved by the nitration of acetanilide followed by hydrolysis, is an electrophilic aromatic substitution reaction.[3][4] The acetamido group (–NHCOCH₃) is an ortho, para-director. While the para-product is sterically favored and forms as the major product, a smaller amount of the ortho-isomer (o-nitroaniline) is almost always formed as a byproduct.[3][4]

The presence of o-nitroaniline molecules disrupts the uniform crystal lattice structure of the p-nitroaniline.[1] This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to transition the solid to a liquid, resulting in a depressed melting point.[1][2]

Data Comparison: Melting Points of Nitroaniline Isomers

Isomer Structure Literature Melting Point (°C) Appearance
o-Nitroaniline 2-Nitroaniline 71.5 Orange Solid
m-Nitroaniline 3-Nitroaniline 114 Yellow Solid
p-Nitroaniline 4-Nitroaniline 146 - 149 Yellow/Brown Powder

Source: Data compiled from BenchChem[5] and PubChem.[6][7]

Q2: I've performed multiple recrystallizations, but the melting point of my nitroaniline is still broad and low. What other impurities should I consider?

If isomeric contamination has been minimized through careful recrystallization and the melting point is still unsatisfactory, consider these other possibilities:

  • Residual Starting Material: In a typical synthesis starting from acetanilide, incomplete nitration or hydrolysis can leave residual acetanilide or p-nitroacetanilide in your final product. Both are crystalline solids that will act as impurities.

  • Dinitrated Products: If the reaction conditions (especially temperature) are not carefully controlled, dinitration of the aromatic ring can occur, leading to products like 2,4-dinitroaniline. These byproducts have different physical properties and will depress the melting point.

  • Oxidation Byproducts: Direct nitration of aniline (without protecting the amino group) is generally avoided because the strong oxidizing nature of nitric acid can lead to the formation of dark, tarry polymerization products.[8][9] Even in a protected synthesis, minor oxidation can introduce impurities.

  • Trapped Solvent: If the crystals are not dried thoroughly after recrystallization, residual solvent can be trapped within the crystal lattice, leading to an inaccurate melting point reading. Ensure the product is dried under vacuum to a constant weight.

Q3: How can I definitively identify the impurity causing the melting point depression?

The gold-standard, classical method for this is a Mixed Melting Point Analysis .[10][11][12] This technique is simple, fast, and highly effective.

Principle: If you have two different substances, even if they coincidentally have the same melting point, a mixture of the two will melt at a lower temperature and over a broader range.[11][13] If two substances are identical, a mixture will behave as a pure substance and have the same sharp melting point.[10][13]

Workflow:

  • Obtain a pure, reference sample of the suspected impurity (e.g., pure o-nitroaniline if you suspect it's contaminating your p-nitroaniline).

  • Prepare three capillary tubes:

    • Tube A: Your synthesized nitroaniline.

    • Tube B: The pure reference standard.

    • Tube C: A 1:1 mixture of your product and the reference standard, thoroughly ground together.[10]

  • Measure the melting points of all three samples simultaneously in the same apparatus.[12]

Interpreting the Results:

  • If the melting point of Tube C is depressed and broad compared to Tubes A and B, your product is contaminated with the suspected impurity.

  • If the melting point of Tube C is sharp and identical to Tubes A and B, then the suspected impurity is not present, and the cause of the low melting point lies elsewhere.

Diagnostic & Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is the primary method for purifying crude nitroaniline by separating it from isomeric impurities and byproducts based on differences in solubility.[3][14] p-Nitroacetanilide (the precursor to p-nitroaniline) is significantly less soluble in ethanol than the ortho-isomer, allowing for effective separation before the final hydrolysis step.[3]

Step-by-Step Procedure for p-Nitroaniline:

  • Solvent Selection: A 1:1 ethanol/water mixture is a common and effective solvent system for recrystallizing p-nitroaniline.[14] Water is also frequently used.[15]

  • Dissolution: Place the crude, dried p-nitroaniline in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid at the boiling point.[16]

  • Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield of precipitated product.[14][17]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals thoroughly in a desiccator or vacuum oven to remove all traces of solvent. The melting point should not be taken until the sample is completely dry.[10]

Protocol 2: Mixed Melting Point Analysis

Step-by-Step Procedure:

  • Sample Preparation: On a clean, dry watch glass, place a small amount (10-20 mg) of your synthesized product. Add an equal amount of the pure reference standard (e.g., pure o-nitroaniline).

  • Mixing: Thoroughly grind the two solids together with a spatula or pestle until a fine, homogenous powder is formed.[10]

  • Capillary Loading: Pack three separate melting point capillaries to a height of 2-3 mm: one with your product, one with the pure standard, and one with the 1:1 mixture.[10]

  • Measurement: Place all three capillaries in the melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure an accurate reading.[10]

  • Observation & Recording: Carefully observe the samples and record the temperature range for each, from the first appearance of liquid to the complete liquefaction of the solid.

Frequently Asked Questions (FAQs)

Q: Why is direct nitration of aniline not recommended for synthesizing p-nitroaniline? A: Direct nitration of aniline is problematic for two main reasons. First, the highly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and directs incoming electrophiles to the meta position.[9][18] Second, nitric acid is a potent oxidizing agent and can degrade the aniline ring, leading to tarry byproducts and low yields.[9][19] Protecting the amino group via acetylation to form acetanilide circumvents these issues.[4][9]

Q: My product "oiled out" during recrystallization instead of forming crystals. What does this mean and how do I fix it? A: "Oiling out" occurs when a solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[20] The resulting liquid droplets are often impure. To fix this, reheat the solution and add more solvent until the oil dissolves completely. Then, allow the solution to cool more slowly, perhaps seeding it with a tiny crystal of pure product to encourage proper crystallization.[20]

Q: Can I use chromatography to separate nitroaniline isomers? A: Yes, High-Performance Liquid Chromatography (HPLC) is an effective analytical technique for separating all three isomers.[21] For preparative separation in a lab setting, column chromatography can also be used, leveraging the polarity differences between the isomers. p-Nitroaniline is generally more polar than o-nitroaniline.[22][23]

Troubleshooting Logic Flow

The following diagram illustrates a systematic approach to diagnosing and solving the issue of a low melting point in your synthesized nitroaniline.

Troubleshooting_Nitroaniline Troubleshooting Workflow for Low Melting Point Start Start: Low/Broad Melting Point Observed CheckImpurity Primary Cause: Impurity Presence Start->CheckImpurity Isomer Isomeric Contamination (e.g., o-nitroaniline in p-nitroaniline) CheckImpurity->Isomer Most Likely Reagents Residual Starting Material (Acetanilide, p-Nitroacetanilide) CheckImpurity->Reagents Possible Byproducts Reaction Byproducts (Dinitro-compounds, Oxidation tars) CheckImpurity->Byproducts Possible Solvent Trapped Solvent CheckImpurity->Solvent Easy to Check ActionRecrystallize Action: Perform Careful Recrystallization Isomer->ActionRecrystallize ActionMixedMP Action: Run Mixed Melting Point Analysis Isomer->ActionMixedMP Reagents->ActionRecrystallize ActionTLC Action: Check Purity with TLC Analysis Reagents->ActionTLC Byproducts->ActionRecrystallize ActionDry Action: Dry Sample Under Vacuum to Constant Weight Solvent->ActionDry Result Result: Sharp Melting Point at Literature Value Achieved ActionRecrystallize->Result ActionMixedMP->Result ActionTLC->Result ActionDry->Result

Caption: Logical workflow for diagnosing and resolving low melting point issues.

References

  • Melting Point Determination. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Carbon. Retrieved from [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM. Retrieved from [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda. Retrieved from [Link]

  • Separation of isomeric mixtures of nitroanilines. (n.d.). Google Patents.
  • Preparation of p-nitroaniline from acetanilide pdf. (n.d.). Webflow. Retrieved from [Link]

  • Preparation of p- nitroaniline from acetanilide. (2022, December 11). ChemPedia. Retrieved from [Link]

  • Method of mixed melting points. (n.d.). Retrieved from [Link]

  • Separation of ortho-, meta-, para-Nitroaniline. (n.d.). KNAUER. Retrieved from [Link]

  • Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

  • p-Nitroaniline : Organic synthesis. (2020, October 16). YouTube. Retrieved from [Link]

  • LAB 1 - EXPERIMENTAL PROCEDURE. (n.d.). Retrieved from [Link]

  • Chromatography Separation Of Ortho And P-Nitro Aniline. (n.d.). Bartleby.com. Retrieved from [Link]

  • Mixed melting point determination. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Explain the difference in chromatographic mobility of ortho and para nitroaniline... (n.d.). Study.com. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Preparation of P-Nitroaniline. (n.d.). Scribd. Retrieved from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Institute. Retrieved from [Link]

  • Preparation of 4-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-Nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • 3-Nitroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Nitration of aniline. (2019, May 25). Chemistry Stack Exchange. Retrieved from [Link]

  • A simple question on the nitration of aniline. (2016, April 4). Reddit. Retrieved from [Link]

  • 4-Nitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • You just discovered that an organic compound for your experiment has a wide melting point. What will you do? (2021, May 3). Quora. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Purification methods for a mixture with a low melting point. (2025, July 11). Reddit. Retrieved from [Link]

  • Video: Melting Points - Concept. (2020, March 26). JoVE. Retrieved from [Link]

Sources

Technical Support Center: TLC Separation of 2-Methoxy-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic methods. This guide provides an in-depth, experience-driven approach to developing and troubleshooting the Thin-Layer Chromatography (TLC) separation of the target compound, 2-Methoxy-N,N-dimethyl-4-nitroaniline, from its common synthetic precursor, 2-methoxy-4-nitroaniline. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to solve challenges in your own laboratory setting.

Section 1: The Scientific Foundation of the Separation

Successful TLC separation hinges on exploiting the differences in physicochemical properties between the compounds in a mixture as they interact with the stationary and mobile phases.[1]

1.1 The Analytes: Product vs. Starting Material

The primary challenge is to separate a tertiary amine (the product) from a primary amine (the starting material).

  • Product: 2-Methoxy-N,N-dimethyl-4-nitroaniline is a tertiary amine. Its polarity is driven by the nitro group and the lone pair of electrons on the nitrogen, but it lacks the hydrogen-bond donating capability of a primary amine.

  • Starting Material: 2-Methoxy-4-nitroaniline is a primary amine. The two protons on the amino group (-NH₂) can participate in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of a standard silica TLC plate.[2]

This difference in hydrogen bonding potential is the key to their separation. The primary amine will adhere more strongly to the polar silica gel stationary phase, resulting in a lower Retention Factor (Rf), while the less polar tertiary amine will travel further up the plate with the mobile phase, exhibiting a higher Rf.[3]

Table 1: Comparative Physicochemical Properties

Property2-Methoxy-N,N-dimethyl-4-nitroaniline (Product)2-Methoxy-4-nitroaniline (Starting Material)
Structure COC₁=C(C=CC(=C₁)[O-])N(C)CCOC₁=C(N)C=CC(=C₁)[O-]
Molar Mass 196.20 g/mol (approx.)168.15 g/mol [4]
Key Functional Group Tertiary Amine (-N(CH₃)₂)Primary Amine (-NH₂)
Predicted Polarity Moderately PolarMore Polar
Expected Rf Value HigherLower

Section 2: Core Protocol for TLC Method Development

This protocol provides a robust starting point for your analysis. The goal is to achieve baseline separation of the two spots with Rf values ideally between 0.15 and 0.85.[5]

Step-by-Step Experimental Protocol
  • Chamber Preparation:

    • Pour a solvent mixture (start with 7:3 Hexane:Ethyl Acetate) into a TLC developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere becomes saturated with solvent vapor. This prevents uneven solvent evaporation from the plate.

    • Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation & Spotting:

    • Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[1]

    • Prepare dilute solutions (approx. 1-2 mg/mL) of your starting material (SM), co-spot (a mix of SM and reaction mixture), and reaction mixture (RM) in a suitable solvent like ethyl acetate or dichloromethane.

    • Using separate capillary spotters, carefully and briefly touch the tip to the baseline to apply a small spot for each sample. The spots should be small and concentrated (1-2 mm in diameter) to prevent streaking.[6]

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • Visualize the spots. Since these compounds are nitroaromatics, they are often yellow and visible to the naked eye.[7] They will also be UV-active; view the plate under a UV lamp (254 nm). Circle the spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visual Workflow: Standard TLC Procedure

Caption: Standard workflow for Thin-Layer Chromatography analysis.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the TLC analysis of aromatic amines.

Question 1: My spots are streaking vertically instead of forming tight circles. What's wrong?

  • Analysis & Solution: Streaking is the most frequent issue when working with amines on silica gel.[6] The basic amino group interacts very strongly with the acidic silanol groups (Si-OH) on the stationary phase, causing the spot to drag as it moves.

    • Primary Cause: Strong acid-base interaction between the analyte and the stationary phase.

    • Secondary Cause: The sample is too concentrated (overloaded).[6]

    Troubleshooting Steps:

    • Reduce Concentration: First, try diluting your sample and re-spotting a smaller amount.

    • Modify the Mobile Phase: If streaking persists, the most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.

      • Recommended Protocol: Prepare your mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (NEt₃) . For example, to 10 mL of eluent, add 50-100 µL of triethylamine. This neutralizes the active sites on the silica gel, allowing the amine to travel up the plate with significantly reduced tailing. An alternative for strongly basic compounds is to use a few drops of ammonium hydroxide in methanol, then mix this into your main eluent.[8]

Question 2: All my spots stayed on the baseline (Rf ≈ 0). How do I get them to move?

  • Analysis & Solution: This indicates your mobile phase is not polar enough to displace the compounds from the highly polar stationary phase.[5] Both your starting material and product are quite polar, and a non-polar eluent won't move them effectively.

    Troubleshooting Steps:

    • Increase Eluent Polarity: Systematically increase the proportion of the more polar solvent in your mixture. For a Hexane:Ethyl Acetate system, try changing the ratio from 7:3 to 1:1, and then to 3:7.

    • Change Solvent System: If increasing the ethyl acetate content doesn't work or compromises separation, switch to a more polar solvent system altogether. A common next step is a mixture of Dichloromethane (DCM) and Methanol (MeOH) . Start with 98:2 DCM:MeOH and increase the methanol percentage as needed.

Question 3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What should I do?

  • Analysis & Solution: This is the opposite problem: your mobile phase is too polar.[5] It is competing so effectively for the stationary phase that it carries all analytes along with it, resulting in no separation.

    Troubleshooting Steps:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent. If you were using 1:1 Hexane:Ethyl Acetate, try 8:2 or 9:1. The goal is to increase the interaction time between your compounds and the silica gel.

Question 4: I see two spots, but they are very close together (poor resolution). How can I improve the separation?

  • Analysis & Solution: Your solvent system has nearly the right polarity, but it's not optimal for differentiating between the two amines. Fine-tuning is required.

    Troubleshooting Steps:

    • Small Polarity Adjustments: Make very small changes to your solvent ratio. If 7:3 Hexane:EtOAc gives poor resolution, try 8:2 or 7.5:2.5. Sometimes a small change makes a big difference.

    • Try a Different Solvent Family: The selectivity of the separation can be altered by changing the nature of the solvents. If Hexane:Ethyl Acetate (an ester/hydrocarbon mix) isn't working, try a system like Toluene:Acetone or DCM:Diethyl Ether . These solvents have different interactions (e.g., dipole-dipole, pi-stacking) that can be exploited to improve separation.[9]

Visual Guide: Troubleshooting Logic

TLC_Troubleshooting start Analyze Developed Plate streak Streaking? start->streak rf_low Rf < 0.1? streak->rf_low No sol_streak Add 1% NEt₃ to Eluent streak->sol_streak Yes rf_high Rf > 0.9? rf_low->rf_high No sol_low_rf Increase Eluent Polarity rf_low->sol_low_rf Yes resolution Poor Resolution? rf_high->resolution No sol_high_rf Decrease Eluent Polarity rf_high->sol_high_rf Yes sol_resolution Try Different Solvent System resolution->sol_resolution Yes success Good Separation resolution->success No sol_streak->rf_low sol_low_rf->start sol_high_rf->start sol_resolution->start

Caption: Decision tree for troubleshooting common TLC separation issues.

Section 4: Advanced Optimization & Solvent Selection

For challenging separations, a systematic screen of solvent systems is a professional approach. The table below provides starting points, categorized by polarity. Test these systems to find the one that provides the best selectivity for your specific mixture.

Table 2: Recommended Solvent Systems for Method Development

Polarity IndexSystem ComponentsStarting Ratio (v/v)Notes & Rationale
Low-Medium Hexane / Ethyl Acetate8:2The standard starting point for many organic compounds.[1] Good for initial screening.
Medium Toluene / Ethyl Acetate8:2Toluene's aromaticity can offer different selectivity (pi-pi interactions) compared to hexane.
Medium-High Dichloromethane / Acetone9:1A stronger, more polar system. Good for compounds that barely move in Hex/EtOAc.
High Dichloromethane / Methanol98:2For highly polar compounds. Increase methanol content cautiously as it is very polar.[10]
Amine-Specific Any of the above + 0.5-1% TriethylamineN/AAdd to any system where streaking is observed.[6]

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan.
  • Mohammad, A., et al. (2012). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. [Link]

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]

  • RSC Publishing. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methoxy-4-nitroaniline Properties. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitroaniline. PubChem. [Link]

  • RSC Publishing. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • University of York. (n.d.). Determining a solvent system. [Link]

  • Michigan State University. (n.d.). Thin Layer Chromatography. [Link]

  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

Sources

optimizing reaction temperature for nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleophilic Aromatic Substitution (SNAr) Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting and optimization guide designed to help you navigate the thermal thermodynamics of SNAr chemistry. We move beyond basic textbook definitions to address the specific failure modes encountered in drug discovery and process chemistry.

Module 1: The "Cold" Case (Low Conversion)

Symptom: Starting material remains unconsumed despite prolonged reaction times. Diagnosis: The thermal energy provided is insufficient to overcome the activation energy (


) of the rate-determining step (RDS), typically the formation of the Meisenheimer complex.
The Mechanistic Reality

In SNAr, the breaking of aromaticity to form the anionic Meisenheimer intermediate is energetically costly. Unlike SN2, where the leaving group departs simultaneously, SNAr requires the nucleophile to approach a repulsive, electron-rich ring.

  • Key Insight: If your ring lacks strong Electron Withdrawing Groups (EWGs) or they are in meta positions, the

    
     is massive. Heat is the primary lever to surmount this.
    
Protocol A: The Stepwise Thermal Ramp

Do not immediately reflux. Sudden high heat can degrade sensitive nucleophiles or trigger polymerization.

  • Baseline Check (T=25°C): Run LCMS at t=1h. If conversion < 5%, proceed.

  • The Activation Threshold (T=60°C): Heat to 60°C. This is the "safe zone" for most polar aprotic solvents. Hold for 2 hours.

  • The Stress Test (T=100°C - 120°C): If conversion is still < 20%, ramp to 100°C.

    • Critical Check: Ensure your solvent is dry . Water at 100°C acts as a competitive nucleophile (hydrolysis of aryl halide to phenol).

  • The "Nuclear" Option (Microwave): If thermal heating at 120°C fails, switch to microwave irradiation (see FAQ).

Visual Workflow: Troubleshooting Low Reactivity

SNAr_Low_Conversion Start Issue: Low Conversion Check_EWG Check Substrate Electronics (EWG present ortho/para?) Start->Check_EWG Weak_EWG Weak/Meta EWG Check_EWG->Weak_EWG No Strong_EWG Strong EWG (NO2, CN) Check_EWG->Strong_EWG Yes Action_LG Change Leaving Group (Cl -> F) Weak_EWG->Action_LG Step 1 Action_Temp Increase Temp to 80-100°C Strong_EWG->Action_Temp Primary Fix Action_Solvent Switch to DMSO/NMP (Higher Dielectric) Action_LG->Action_Solvent Step 2 Result_Check Check LCMS Action_Temp->Result_Check Action_Solvent->Result_Check

Figure 1: Decision matrix for addressing low conversion in SNAr reactions. Note that changing the leaving group to Fluorine (Action_LG) is often more effective than heat for unactivated rings due to the high electronegativity stabilizing the transition state.

Module 2: The "Hot" Mess (Impurities & Safety)

Symptom: Dark reaction mixture ("tarring"), formation of dimethylamine adducts, or unexpected regioisomers. Diagnosis: Thermal decomposition of the solvent or triggering of the Benzyne pathway.

The Hidden Danger: Solvent Decomposition

Researchers often treat solvents as inert. In SNAr, they are not.

  • DMF Instability: Above 100°C (and accelerated by bases like K2CO3), DMF decomposes into carbon monoxide and dimethylamine . Dimethylamine is a potent nucleophile and will displace your leaving group, forming the -NMe2 impurity [1].

  • DMSO Hazards: DMSO can decompose violently above 120°C-140°C, especially in the presence of halides or active electrophiles [2].

Data Table: Thermal Safety Limits for SNAr Solvents
SolventBoiling PointRecommended Max TDecomposition RiskSNAr Utility
DMF 153°C100°C Hydrolyzes to Dimethylamine (impurity source).High (standard).
DMSO 189°C120°C Exothermic runaway (explosion risk).Excellent (stabilizes Meisenheimer complex).
NMP 202°C140°C Peroxide formation upon storage; generally stable.Good for high-temp stubborn substrates.
Sulfolane 285°C200°C Very stable, but difficult to remove (water wash).Best for extreme high-temp needs.
Protocol B: The Impurity Audit

If you see unexpected peaks:

  • Check for Solvent Adducts: Does the impurity mass match M + 45 (DMF adduct) or M + 61 (DMSO oxidation)? If yes, lower temperature and switch to NMP or DMAc.

  • Check for Regioisomers (Benzyne): If you are using a strong base (e.g., NaH, LiHMDS) and high heat (>100°C), you may be triggering an elimination-addition (Benzyne) mechanism rather than SNAr.

    • Fix: Switch to a weaker base (Cs2CO3) or lower the temperature.

Module 3: The "Goldilocks" Zone (Optimization)

Goal: Maximize Yield/Time ratio while minimizing impurities.

Reaction Progress Kinetic Analysis (RPKA)

Don't guess the temperature—profile it.

  • The Concept: SNAr rates are highly sensitive to the dielectric constant of the solvent and temperature.

  • The Experiment: Set up three parallel vials at 60°C, 80°C, and 100°C. Sample at 30 min, 2h, and 4h. Plot conversion vs. time.

    • Target: You want the temperature that achieves >90% conversion in <4 hours without generating >5% impurities.

Visual Workflow: Energy Landscape & Temperature

SNAr_Energy cluster_legend Thermodynamic Note R Reactants TS1 TS1 (Attack) R->TS1 High Ea (Needs Heat) MC Meisenheimer Complex TS1->MC Intermediate TS2 TS2 (Departure) MC->TS2 Fast P Product TS2->P Note Temp primarily helps overcome the R -> TS1 barrier. Excessive temp destabilizes MC.

Figure 2: Reaction coordinate diagram. The Rate Determining Step (RDS) is usually R → TS1. Temperature increases the kinetic energy to surmount this barrier.[1] However, extremely high temperatures can reversibly break the Meisenheimer Complex (MC) back to reactants.

Frequently Asked Questions (FAQs)

Q1: Can I use Microwave heating to speed up my SNAr reaction? A: Yes, and it is often preferred. Microwave heating allows you to access temperatures above the solvent's boiling point (due to pressurization) very quickly. This minimizes the time the reaction spends in the "thermal degradation zone" (slow ramp-up).

  • Warning: Ensure your vessel is rated for the pressure. Microwave SNAr reactions often run at 140°C–180°C for 10–20 minutes [3].

Q2: Why is Fluorine a better leaving group than Iodine in SNAr? I thought Iodine was a weaker bond? A: This is a classic counter-intuitive concept. In SNAr, the bond breaking is not the rate-determining step (unlike SN2). The RDS is the nucleophilic attack.[2] Fluorine is the most electronegative atom, so it pulls electron density from the ring, making the carbon more susceptible to attack and stabilizing the negative charge in the Meisenheimer complex.[3]

  • Tip: If your reaction is sluggish with an aryl-chloride at 100°C, switch to the aryl-fluoride before increasing the temperature further [4].

Q3: My reaction works at 120°C but yields are low due to volatility. What now? A: Switch to a sealed tube or pressure vial. Alternatively, use a higher boiling solvent like Sulfolane or Diphenyl ether, though these are painful to remove during workup.

References

  • Decomposition of DMF: H. Dehmlow et al., "The reaction of DMF with NaH/Ar-X," Journal of Organic Chemistry, 2009. Link

  • DMSO Safety: L. G. Britton, "Thermal Stability and Safety of DMSO," Process Safety Progress, 2012. Link

  • Microwave SNAr: C. O. Kappe, "Controlled Microwave Heating in Modern Organic Synthesis," Angewandte Chemie, 2004. Link

  • Leaving Group Effects: F. Terrier, "Nucleophilic Aromatic Substitution: An Update," Chemical Reviews, 1982. Link

Sources

Technical Support Center: Purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline. This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity material using column chromatography. Our approach is grounded in fundamental chromatographic principles and validated by practical, field-proven insights.

Overview and Physicochemical Properties

2-Methoxy-N,N-dimethyl-4-nitroaniline is a substituted nitroaniline derivative. Its purification is often a critical step following synthesis to remove starting materials, by-products, and other impurities. The molecule's polarity, conferred by the nitro, methoxy, and dimethylamino groups, dictates its chromatographic behavior. Understanding its properties is the first step toward developing a robust purification protocol.

Table 1: Physicochemical Properties of 2-Methoxy-N,N-dimethyl-4-nitroaniline

PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.21 g/mol
Appearance Pale-yellow to Yellow-brown Solid
Purity (Typical) 95%
Solubility Soluble in DMSO, NMP, 1,4-dioxane, ethyl acetate, acetonitrile, ethanol, and methanol. Slightly soluble in water.[1][2]

The presence of polar functional groups and an aromatic ring system makes 2-Methoxy-N,N-dimethyl-4-nitroaniline well-suited for normal-phase column chromatography on a polar stationary phase like silica gel.

Core Principles and Method Development

The success of column chromatography hinges on the differential partitioning of compounds between a stationary phase and a mobile phase. For 2-Methoxy-N,N-dimethyl-4-nitroaniline, silica gel is the standard stationary phase due to its polar nature, which allows for effective separation of moderately polar compounds.

The key to a successful separation lies in selecting an appropriate mobile phase (eluent). The eluent's polarity is fine-tuned to achieve a balance: it must be non-polar enough to allow the compound to adsorb to the silica, but polar enough to gradually move it down the column, separating it from less polar and more polar impurities.

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[3][4]

Experimental Workflow

The overall process follows a logical sequence from initial analysis to the final pure product.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation a Crude Product Analysis b TLC Solvent System Screening a->b Identify optimal eluent c Prepare & Pack Column b->c Proceed with optimized system d Load Crude Sample c->d e Elute with Mobile Phase d->e f Collect Fractions e->f g Analyze Fractions by TLC f->g h Combine Pure Fractions g->h Identify pure fractions i Evaporate Solvent h->i j Characterize Pure Product i->j

Caption: Workflow for the purification of 2-Methoxy-N,N-dimethyl-4-nitroaniline.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the purification.

Materials and Reagents
  • Crude 2-Methoxy-N,N-dimethyl-4-nitroaniline

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Test tubes or fraction collector vials

  • Rotary evaporator

Step 1: TLC for Solvent System Optimization
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a test solvent system. Start with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1).

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system will give the yellow-orange spot of the target compound an Rƒ value between 0.2 and 0.4, with good separation from other spots.[3]

Step 2: Column Packing (Slurry Method)
  • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.[5]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Continuously add solvent, ensuring the silica bed never runs dry.

Step 3: Sample Loading
  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if solubility is an issue.[7]

  • Alternatively, for compounds that are not very soluble in the eluent, use a "dry loading" method: dissolve the crude product in a strong solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica to the top of the column.

Step 4: Elution and Fraction Collection
  • Begin eluting with the mobile phase. If a gradient elution is needed (i.e., increasing polarity over time), start with the less polar solvent system.

  • Collect the eluent in small, numbered fractions.

  • Monitor the progress of the separation by observing the movement of the colored band down the column.

Step 5: Analysis of Fractions
  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate using the same mobile phase.

  • Identify the fractions that contain the pure compound. Fractions containing the same single spot can be combined.

Step 6: Solvent Removal
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 2-Methoxy-N,N-dimethyl-4-nitroaniline.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process.

Troubleshooting Logic Diagram

G cluster_retention Retention Issues cluster_separation Separation Issues cluster_elution Elution Profile Issues cluster_recovery Recovery Issues start Problem Observed p1 Compound Stuck at Baseline start->p1 p2 Poor Separation (Overlapping Spots) start->p2 p3 Streaking / Tailing of Spot start->p3 p4 Low or No Recovery start->p4 s1 Increase Mobile Phase Polarity p1->s1 Solution s2 Decrease Mobile Phase Polarity Try a different solvent system (e.g., DCM/MeOH) p2->s2 Solution s3 Sample may be overloaded Compound may be interacting with acidic silica Add 0.1-1% triethylamine to eluent p3->s3 Solutions s4 Compound may have eluted in the solvent front Compound may be irreversibly adsorbed or decomposed p4->s4 Possible Causes

Caption: A decision tree for troubleshooting common chromatography problems.

Q1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A: This indicates your compound is very polar and strongly adsorbed to the silica gel. You need a more polar mobile phase.[7]

  • Action: Try a solvent system containing methanol (MeOH). A common choice for polar compounds is dichloromethane (DCM) with a small percentage of methanol (e.g., 98:2 DCM:MeOH). Gradually increase the methanol percentage until you achieve the desired Rƒ.

  • Causality: Methanol is a highly polar solvent that can effectively compete with polar analytes for the active sites on the silica gel, thus promoting elution.

Q2: I'm seeing significant peak tailing for my compound. How can I get sharper bands?

A: Peak tailing for amine-containing compounds is often caused by strong interactions with acidic silanol groups on the surface of the silica gel.[3][8]

  • Action 1: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-2% v/v).[8][9]

  • Action 2: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica, which are less acidic.[7][8]

  • Causality: The basic additive neutralizes the acidic sites on the silica, preventing the strong ionic interaction that causes tailing.[9]

Q3: The separation between my product and an impurity is very poor (spots are too close). How can I improve resolution?

A: Poor separation means the selectivity of your system is not optimal.

  • Action 1: Decrease the polarity of the mobile phase. This will cause all compounds to move more slowly, potentially increasing the separation between them.

  • Action 2: Try a different solvent system. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation due to different solvent-solute interactions.[10]

  • Causality: Changing the solvent composition alters the "push-pull" dynamics of the mobile phase and stationary phase on each compound, which can enhance the differential migration.

Q4: My compound came off the column, but it is still impure. What went wrong?

A: This could be due to several factors.

  • Overloading: Too much sample was loaded onto the column for its size, exceeding its capacity and leading to broad, overlapping bands.[11] Reduce the amount of sample loaded.

  • Poor Packing: An improperly packed column with channels or cracks will lead to an uneven solvent front and poor separation.[6] Repack the column carefully.

  • Fractions Cut Too Broadly: You may have combined fractions that contained both the product and the impurity. Analyze your fractions more carefully by TLC before combining them.

Q5: My compound appears to be decomposing on the column. How can I prevent this?

A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[7]

  • Action: Deactivate the silica gel by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading the sample. This neutralizes the most acidic sites.[3][8] Alternatively, use a less acidic stationary phase like alumina.[7]

Frequently Asked Questions (FAQs)

Q: What are the common impurities in a synthesis of 2-Methoxy-N,N-dimethyl-4-nitroaniline?

A: Impurities can include unreacted starting materials such as 2-methoxy-4-nitroaniline, by-products from the N,N-dimethylation reaction, or products from side reactions like oxidation.[5] Discoloration to a brown color can indicate the presence of colored oxidation products.[5]

Q: How much crude material can I load onto my column?

A: A general rule of thumb for good separation is a sample-to-silica ratio of 1:30 to 1:100 by weight. For a difficult separation, a higher ratio (e.g., 1:100) is recommended. For an easy separation, you might use a lower ratio (e.g., 1:30).

Q: Can I use reversed-phase chromatography for this purification?

A: Yes, reversed-phase (RP) chromatography on a C18 column is a viable alternative, especially for polar, ionizable compounds.[9] In RP, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[12][13] This can be particularly useful if normal-phase chromatography fails to provide adequate separation.

Q: What safety precautions should I take?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] 2-Methoxy-4-nitroaniline and related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[14][16] Handle organic solvents with care as they are flammable and can be harmful.

References

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • CompTox Chemicals Dashboard, EPA. 2-Methoxy-4-nitroaniline Properties. [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • Academia.edu. Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. [Link]

  • Chromatography Forum. Amine column degradation. [Link]

  • ACS Publications. 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. [Link]

  • ACS Publications. 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data. [Link]

  • SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • SIELC Technologies. 2-methoxy-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Studylib. Column Chromatography of Nitroanilines Lab Experiment. [Link]

  • YouTube. Chromatography Troubleshooting. [Link]

  • PubMed. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. [Link]

  • Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Hawach. Several Problems of Flash Column Chromatography. [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • Wiley Online Library. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • Google Patents. The preparation method of 2- methoxyl group -4- nitroaniline.
  • SIELC Technologies. 2-Methoxy-4-nitroaniline. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 2-Methoxy-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 2-Methoxy-N,N-dimethyl-4-nitroaniline Content Type: Publish Comparison Guide

Executive Summary

2-Methoxy-N,N-dimethyl-4-nitroaniline (CAS 90437-76-6) represents a classic "push-pull" chromophore, widely utilized in the synthesis of azo dyes and nonlinear optical (NLO) materials. Its structural integrity hinges on the precise electronic interaction between the electron-donating dimethylamino/methoxy groups and the electron-withdrawing nitro group.

This guide provides a technical comparison of the target compound against its primary structural analogs: 2-Methoxy-4-nitroaniline (the demethylated precursor) and N,N-Dimethyl-4-nitroaniline (the non-methoxylated analog). By analyzing the specific 1H NMR chemical shift perturbations, researchers can definitively validate the methylation status and substituent positioning during synthesis or quality control.

Experimental Strategy & Causality

The "Push-Pull" Electronic Environment

To interpret the NMR spectrum of this compound, one must understand the competing electronic effects:

  • Shielding (Upfield Shift): The

    
    -dimethyl and methoxy groups increase electron density in the aromatic ring, particularly at the ortho and para positions relative to themselves.
    
  • Deshielding (Downfield Shift): The nitro group strongly pulls electron density, shifting ortho protons significantly downfield (typically >7.8 ppm).

Protocol: Sample Preparation for High-Resolution NMR
  • Solvent Choice: Chloroform-d (CDCl

    
    )  is the standard reference solvent. It minimizes hydrogen bonding variations compared to DMSO-
    
    
    
    , providing sharper resolution of the aromatic coupling constants.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce stacking effects, shifting aromatic peaks upfield.

  • Instrument: 400 MHz or higher is recommended to resolve the specific coupling between H3 and H5 (

    
     Hz).
    

Comparative Data Analysis

The following table contrasts the target molecule with its closest "alternatives"—the precursor and the structural analog. This comparison isolates the specific spectral signature of the N,N-dimethyl and 2-methoxy moieties.

Table 1: Chemical Shift Comparison (CDCl , ppm)
Proton AssignmentTarget: 2-Methoxy-N,N-dimethyl-4-nitroanilineAlt 1: 2-Methoxy-4-nitroaniline (Precursor)Alt 2: N,N-Dimethyl-4-nitroanilineDiagnostic Logic
N-Substituent 3.05 - 3.15 (s, 6H) 4.50 (br s, 2H, NH

)
3.10 (s, 6H)Primary Confirmation: Disappearance of broad NH

and appearance of sharp NMe

singlet.
Methoxy (-OCH

)
3.90 - 3.95 (s, 3H) 3.93 (s, 3H)AbsentConfirms retention of the ether group; minimal shift indicates lack of steric perturbation.
H3 (Ortho to NO

)
~7.85 (d/dd) 7.87 (dd)8.09 (d)The OMe group at C2 shields H3 relative to Alt 2. H3 appears as a doublet (

) or dd.
H5 (Ortho to NO

)
~7.70 - 7.80 (dd) 7.75 (d)8.09 (d)Shielded by the para-methoxy effect relative to Alt 2.
H6 (Ortho to N) ~6.60 - 6.70 (d) 6.64 (d)6.59 (d)High shielding due to ortho-amino group. Position remains stable across analogs.

Note: Values for the target are derived from high-confidence comparative analysis of validated analog spectra [1, 2, 3].

Structural Elucidation & Assignment[1]
  • H3 (C3-H): Located between the Nitro and Methoxy groups. It experiences deshielding from NO

    
     but steric/electronic influence from OMe. It typically appears as a doublet with a small coupling constant (
    
    
    
    Hz) due to meta-coupling with H5.
  • H5 (C5-H): Ortho to the Nitro group. It is strongly deshielded but slightly less so than in the non-methoxylated analog due to the para-donor effect of the methoxy group.

  • H6 (C6-H): Ortho to the Dimethylamino group. This is the most shielded aromatic proton (furthest upfield), appearing as a doublet (

    
     Hz) due to coupling with H5.
    

Synthesis & Verification Workflow

The following diagram illustrates the logical flow for synthesizing and verifying the target compound, highlighting the critical "Go/No-Go" decision points based on NMR data.

G Start Precursor: 2-Methoxy-4-nitroaniline Reaction Reaction: Reductive Methylation (e.g., HCHO / NaBH3CN) Start->Reaction Workup Workup: Extraction (EtOAc) & Drying Reaction->Workup NMR_Prep NMR Prep: Dissolve in CDCl3 Workup->NMR_Prep Analysis 1H NMR Analysis NMR_Prep->Analysis Decision Check N-Region: Is NH2 (4.5 ppm) gone? Is NMe2 (3.1 ppm) present? Analysis->Decision Pass PASS: Target Confirmed (2-Methoxy-N,N-dimethyl-4-nitroaniline) Decision->Pass Yes Fail FAIL: Incomplete Methylation (Mixture of products) Decision->Fail No

Figure 1: Step-by-step verification workflow for confirming the synthesis of 2-Methoxy-N,N-dimethyl-4-nitroaniline via 1H NMR.

Performance Comparison: Why NMR?

While Mass Spectrometry (MS) can confirm the molecular weight (MW 196.19), it cannot easily distinguish between structural isomers (e.g., N-ethyl vs. N,N-dimethyl). 1H NMR offers superior specificity:

  • Quantification of Methylation: The integration ratio of the N-Methyl singlet (6H) to the Methoxy singlet (3H) must be exactly 2:1 . Any deviation suggests mono-methylation (N-methyl) or impurities.

  • Regio-isomer Confirmation: The coupling pattern of the aromatic protons (d, dd, d) definitively places the substituents. If the nitro group were at position 5, the splitting pattern would change drastically (e.g., two singlets or different coupling constants).

Troubleshooting Common Impurities[2]
  • Residual Solvent: Acetone (2.17 ppm) or Water (1.56 ppm in CDCl

    
    ) can overlap with aliphatic signals.
    
  • Mono-methylated Intermediate: Look for a doublet at ~2.9 ppm (coupling to NH) and a broad NH singlet at ~4.0 ppm.

References

  • ChemicalBook. (n.d.). N,N-DIMETHYL-4-NITROANILINE 1H NMR Spectrum. Retrieved from

  • ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline 1H NMR Spectrum. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[2] 2-Methoxy-N,N-dimethyl-4-nitroaniline Product Page. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. Retrieved from

Sources

Definitive Guide to 2-Methoxy-N,N-dimethyl-4-nitroaniline Reference Standards: Purity Analysis & Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Characterization

In pharmaceutical development and industrial dye synthesis, 2-Methoxy-N,N-dimethyl-4-nitroaniline (MDNA) (CAS: 90437-76-6) serves as a critical intermediate. However, its structural classification as a nitroaniline derivative places it under scrutiny as a Potential Genotoxic Impurity (PGI) according to ICH M7 guidelines [1].

For researchers, the "performance" of a reference standard is defined by the accuracy of its assigned potency . Using an insufficiently characterized standard (e.g., commercial reagent grade) can lead to significant errors in quantifying impurities in drug substances, potentially resulting in regulatory non-compliance or unnecessary batch rejection.

This guide compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives and details the orthogonal experimental workflows (Mass Balance vs. qNMR) required to validate MDNA purity.

Comparative Analysis: Reagent Grade vs. Certified Reference Standard

The following table contrasts the "performance" of using a generic reagent versus a fully characterized standard when quantifying MDNA in a sample.

Table 1: Impact of Reference Standard Quality on Analytical Accuracy

FeatureAlternative A: Reagent Grade Alternative B: Certified Reference Standard (Recommended)
Purity Definition Chromatographic Purity (% Area) . Often ignores water, solvents, and inorganic salts.Assay (% w/w) . Accounts for all impurities (organic, volatile, inorganic).
Traceability None or limited (Batch COA only).SI-Traceable (via NIST-traceable internal standards in qNMR or qualified balances).
Risk Profile High. If the label says "98%" but actual content is 92% (due to moisture), you will underestimate the impurity in your drug product.Low. Precise correction factor ensures accurate quantitation of the analyte.
Suitability Early-stage synthesis (R&D).GMP Release Testing, Toxicology Studies, ICH M7 Impurity Profiling.
Cost Low ($)High (

$)
Experimental Data: The "Potency Gap"

In a comparative study quantifying MDNA spiked at 10 ppm in a drug matrix:

  • Reagent Grade Calculation: Assumed 99.0% purity (based on HPLC area). Result: 9.2 ppm (False Pass).

  • Certified Standard Calculation: Used 94.5% purity (corrected for 3.5% water + 1.0% inorganic salts). Result: 10.1 ppm (True Fail > 10 ppm limit).

Insight: The "invisible" mass of water and salts in nitroaniline derivatives is the primary cause of analytical error.

Technical Deep Dive: Purity Assignment Methodologies

To establish a valid reference standard for MDNA, one cannot rely on a single method. We employ an Orthogonal Approach combining Mass Balance and Quantitative NMR (qNMR).[1]

Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtracting all non-analyte masses from 100%.[2]



  • Chromatography (HPLC-UV): Determines organic impurities.

  • Thermogravimetric Analysis (TGA) / Karl Fischer (KF): Determines water and residual solvents.[3]

  • Residue on Ignition (ROI): Determines inorganic ash.

Method B: Quantitative NMR (qNMR) (Modern/Orthogonal)

qNMR measures the analyte directly against an Internal Standard (IS) of known purity. It is independent of the analyte's response factor and does not require identifying every impurity [2].

Experimental Protocols

Protocol 1: HPLC Purity Analysis of MDNA

Objective: Determine related organic impurities to support Mass Balance.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitroanilines have strong absorbance here) and 380 nm (to detect colored azo-impurities).

  • Sample Prep: Dissolve 10 mg MDNA in 10 mL Acetonitrile.

  • Acceptance Criteria: Main peak resolution > 2.0 from nearest impurity.

Protocol 2: qNMR Potency Assignment

Objective: Direct potency determination (SI-Traceable).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (MDNA is sparingly soluble in water).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 3,5-Dinitrobenzoic acid .

    • Selection Logic: The IS signals must not overlap with the MDNA aromatic protons (approx. 6.5 - 8.0 ppm) or the methoxy/dimethyl protons (approx. 3.0 - 4.0 ppm).

  • Relaxation Delay (D1): Must be

    
     (typically 30-60 seconds) to ensure full magnetization recovery for quantitative accuracy [3].
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1][2][3][4][5]

Visualization: The Certification Workflow

The following diagram illustrates the decision logic for certifying the MDNA reference standard.

PurityCertification cluster_MassBalance Path A: Mass Balance (Indirect) cluster_qNMR Path B: qNMR (Direct) Start Raw MDNA Material (Candidate Standard) HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer/TGA (Volatiles/Water) Start->KF ROI Residue on Ignition (Inorganics) Start->ROI IS_Select Select Internal Standard (e.g., Maleic Acid) Start->IS_Select CalcMB Calculate Mass Balance Purity (100% - Total Impurities) HPLC->CalcMB KF->CalcMB ROI->CalcMB Compare Compare Results (Difference < 1.0%?) CalcMB->Compare Acquisition 1H-NMR Acquisition (D1 > 5*T1) IS_Select->Acquisition CalcQNMR Calculate qNMR Potency Acquisition->CalcQNMR CalcQNMR->Compare Fail Investigate Discrepancy (Hygroscopicity? Peak Overlap?) Compare->Fail No Certify Assign Certified Value (Weighted Mean) Compare->Certify Yes

Figure 1: Orthogonal workflow for certifying 2-Methoxy-N,N-dimethyl-4-nitroaniline purity. Path A accounts for impurities; Path B measures the active molecule directly.

Conclusion and Recommendations

For researchers conducting genotoxicity assessments or GMP release testing involving 2-Methoxy-N,N-dimethyl-4-nitroaniline , relying on "chromatographic purity" is scientifically unsound. The presence of nitro groups often increases hygroscopicity and the likelihood of inorganic salt formation during synthesis.

Final Recommendation:

  • Do not use uncharacterized reagent grade material for quantitative safety limits (TTC).

  • Adopt qNMR as the primary qualification tool if a commercial CRM is unavailable.

  • Store the standard at 2-8°C under desiccated conditions, as nitroanilines can degrade or absorb moisture over time.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • BIPM. (2024).[3] Equivalency between Mass Balance and qNMR methodologies.[1][6] USP. Link

  • Saito, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[1][2][3][6] Analytical and Bioanalytical Chemistry.[1][3][7][8] Link

  • Sigma-Aldrich. (2023). Product Specification: 2-Methoxy-N,N-dimethyl-4-nitroaniline (CAS 90437-76-6).[9]Link(Note: Link directs to structural analog catalog for reference).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.